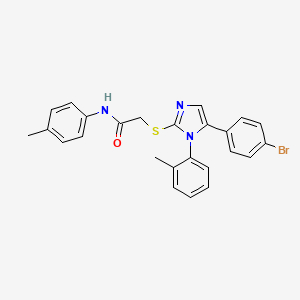
Ethyl 2,3-diaminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-diaminopropanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of two amino groups attached to a propanoate backbone, with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2,3-diaminopropanoate can be synthesized through several methods. One common approach involves the amination of ethyl acrylate with ammonia or an amine source under controlled conditions. Another method includes the reduction of ethyl 2,3-dicyanopropanoate, which can be prepared by the reaction of ethyl acrylate with cyanide sources .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds .
Aplicaciones Científicas De Investigación
Ethyl 2,3-diaminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of ethyl 2,3-diaminopropanoate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor in metabolic pathways .
Comparación Con Compuestos Similares
2,3-Diaminopropionic acid: A non-proteinogenic amino acid with similar structural features.
Ethyl 2,3-dicyanopropanoate: A precursor in the synthesis of ethyl 2,3-diaminopropanoate.
3-N-methyl-2,3-diaminopropanoic acid: A neurotoxin with a similar backbone but different functional groups
Uniqueness: this compound is unique due to its ethyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
IUPAC Name |
ethyl 2,3-diaminopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCBUYSHWNREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)


![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/new.no-structure.jpg)

![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2459188.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2459192.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide](/img/structure/B2459193.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
